![molecular formula C22H20N4O3S B2915510 5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-70-6](/img/structure/B2915510.png)
5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a ring structure composed of two nitrogen atoms and four carbon atoms. Pyrimidines are fundamental components of nucleic acids, DNA and RNA, where they pair with purines to form the structure of DNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, along with the various substituents attached to it, including a benzylthio group, a methoxyphenyl group, and two methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the nonpolar benzyl and phenyl rings would affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of novel heterocyclic compounds derived from similar pyrimidine structures, indicating the role of such compounds in developing new pharmaceutical agents with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These studies underscore the importance of pyrimidine derivatives in creating new therapeutic agents.
Antiviral Research
Derivatives of pyrimidines have been investigated for their antiviral activities. For example, studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects on retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antifungal Applications
Research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds has revealed their significant antifungal effects against types of fungi, such as Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017). This underscores the utility of pyrimidine derivatives in addressing fungal infections.
Material Science
Some pyrimidine derivatives exhibit unique properties such as aggregation-induced emission (AIE), which is significant in the development of luminescent materials for various applications, including fluorescent probes for detecting ethanol content in aqueous solutions (Mendigalieva, Birimzhanova, Irgibaeva, Barashkov, & Sakhno, 2022). This highlights the compound's relevance in creating new materials for sensing and imaging applications.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-benzylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-25-19-17(21(27)26(2)22(25)28)20(30-13-14-7-5-4-6-8-14)24-18(23-19)15-9-11-16(29-3)12-10-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDJKQRXEQNSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

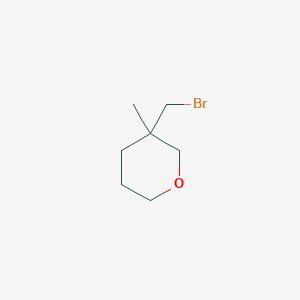
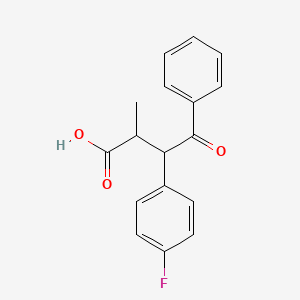
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2915430.png)
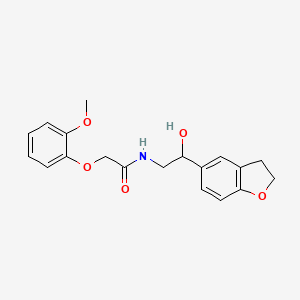
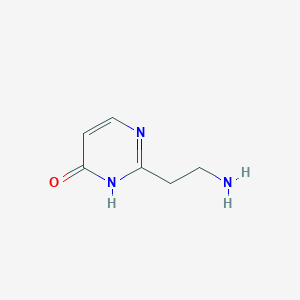
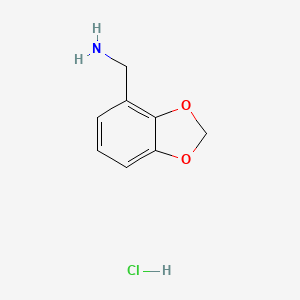
![3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2915439.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)
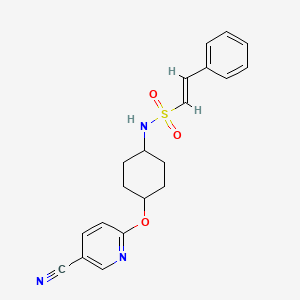
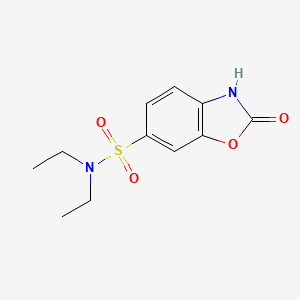
![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)
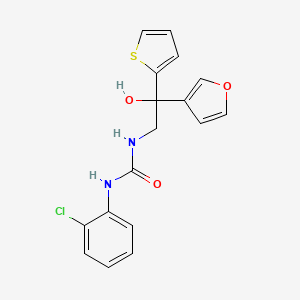
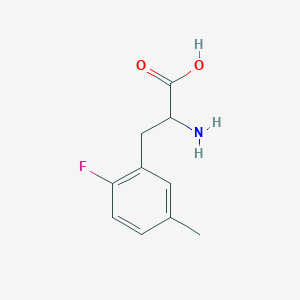
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)